molecular formula C7H5FN2 B12985184 3-Fluoro-5-methylpicolinonitrile

3-Fluoro-5-methylpicolinonitrile

Cat. No.: B12985184
M. Wt: 136.13 g/mol
InChI Key: NIQVXPJQSKNFAD-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylpicolinonitrile is a heterocyclic organic compound with the molecular formula C7H5FN2 It is a derivative of picolinonitrile, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are substituted by a fluorine atom and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated picolinonitrile under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 3-Fluoro-5-methylpicolinonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methylpicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized picolinonitrile compounds.

Scientific Research Applications

3-Fluoro-5-methylpicolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylpicolinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Fluoro-3-methylpicolinonitrile
  • 3-Fluoro-4-methylpicolinonitrile
  • 3-Fluoro-6-methylpicolinonitrile

Comparison: 3-Fluoro-5-methylpicolinonitrile is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning can influence the compound’s reactivity, stability, and overall chemical behavior compared to its isomers and other similar compounds .

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

3-fluoro-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H5FN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3

InChI Key

NIQVXPJQSKNFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C#N)F

Origin of Product

United States

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